1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene
Overview
Description
Ethanesulfonyl chloride, a compound related to the one you’re asking about, is used in the synthesis of various organic compounds . It’s an organosulfur compound with the formula ClCH2CH2SO2Cl .
Synthesis Analysis
The synthesis of related compounds often involves reactions with sulfuryl chloride or thionyl chloride . For example, methanesulfonyl chloride can be manufactured by the reaction of methane and sulfuryl chloride in a radical reaction .Chemical Reactions Analysis
The chemical reactions involving sulfonyl compounds can be complex and varied. For example, methanesulfonyl chloride is highly reactive and can function as an electrophile . It’s used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, methanesulfonyl chloride is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Nitrobenzene Derivatives : The synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene showcases the chemical reactivity of similar compounds, achieved through nitration reactions, and characterized by various spectroscopic techniques. This process exemplifies the synthetic accessibility of fluoro-nitrobenzene derivatives which can serve as precursors for further chemical transformations (Sweeney, McArdle, & Aldabbagh, 2018).
Chemical Reactions and Transformations
Reactivity and Electron Attachment : The study on dissociative electron attachment to nitrobenzene derivatives provides insights into their electronic structures and reactivity, which is crucial for designing compounds for specific applications, such as in materials science or as intermediates in organic synthesis (Asfandiarov et al., 2007).
Organocatalytic Transformations : The work on sequential 1,4-addition/dearomative-fluorination transformation underscores the utility of nitrobenzene derivatives in organocatalysis, leading to fluorinated products with significant stereoselectivity. This highlights their application in the synthesis of complex, chiral molecules (Li et al., 2012).
Advanced Materials and Sensing Applications
- Coordination Polymers and Sensing : The development of coordination polymers based on phthalate derivatives for sensing applications, such as the selective detection of nitrobenzene, demonstrates the potential of nitrobenzene-related compounds in the fabrication of sensitive and selective chemical sensors (Wang et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-ethylsulfonyl-2-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-2-15(13,14)8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTIMSABBAVATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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